

Independent Verification of 4-Chlorophenylalaninol Hydrochloride Bioactivity

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Compound of Interest

Compound Name: *4-Chlorophenylalaninol*

Hydrochloride

CAS No.: *1379971-06-8*

Cat. No.: *B1455326*

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A Comparative Technical Guide for Drug Development Professionals

Executive Summary

4-Chlorophenylalaninol Hydrochloride (H-Phe(4-Cl)-ol·HCl) occupies a unique niche in medicinal chemistry. Often conflated with its oxidized counterpart, 4-Chlorophenylalanine (PCPA)—a potent serotonin synthesis inhibitor—the alcohol form serves a distinct primary function as a high-value chiral scaffold for peptidomimetics, protease inhibitors, and amino acid transport probes.

While its primary commercial role is that of an intermediate, it possesses intrinsic bioactivity as a competitive inhibitor of Phenylalanyl-tRNA Synthetase (PheRS) and a substrate mimic for L-type Amino Acid Transporters (LAT1). This guide provides an independent verification framework to distinguish its intrinsic biological effects from its role as a chemical precursor, ensuring data integrity in drug development pipelines.

Part 1: Technical Profile & Comparative Analysis

To verify bioactivity, one must first establish the molecular identity and distinguish it from functional analogs. The following table contrasts 4-Chlorophenylalaninol with its parent amino acid and the non-chlorinated alcohol.

Table 1: Comparative Functional Profile

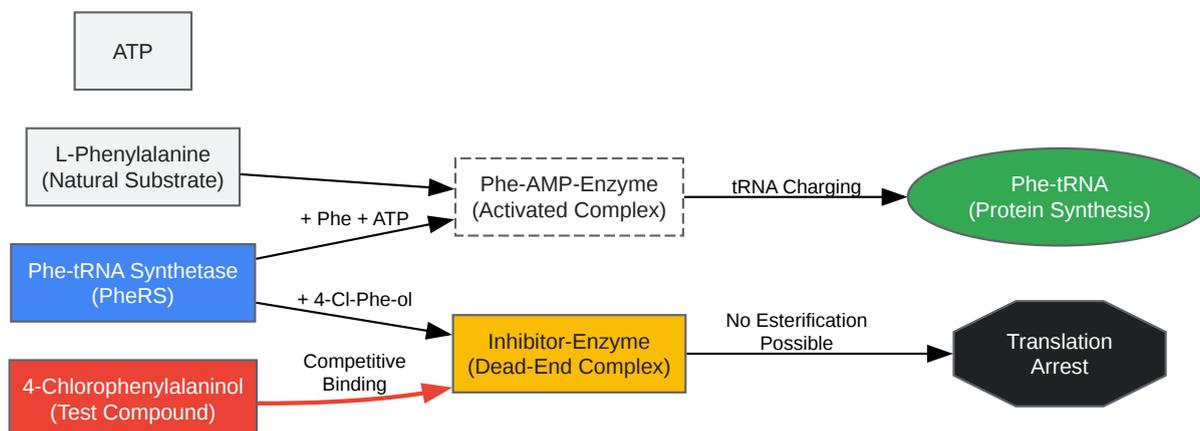
| Feature | 4-Chlorophenylalaninol HCl | 4-Chlorophenylalanine (PCPA) | L-Phenylalaninol |
|---------------------|--|--|--|
| CAS Number | 147085-19-6 (HCl salt) | 7424-00-2 | 3182-95-4 |
| Primary Role | Chiral Intermediate / Transport Probe | Tryptophan Hydroxylase (TPH) Inhibitor | PheRS Inhibitor / Chiral Auxiliary |
| Mechanism of Action | Competes for Phe-binding pocket in PheRS; LAT1 Substrate | Irreversible inhibition of TPH (depletes serotonin) | Competitive inhibition of PheRS (blocks translation) |
| Bioactivity Target | Protein Synthesis Machinery (PheRS) | Serotonin Biosynthesis | Protein Synthesis Machinery |
| Key Application | Synthesis of ASK1/PI3K inhibitors, Antifungal peptides | Inducing serotonin depletion models (sleep/depression) | Peptide synthesis, reduction of C-terminus |
| Solubility | High (Water/Methanol) | Low (Water), Soluble in Acid/Base | Moderate (Water) |

Part 2: Mechanism of Action & Verification Logic

The "bioactivity" of 4-Chlorophenylalaninol is best verified through its interaction with Phenylalanyl-tRNA Synthetase (PheRS). Unlike the amino acid, the alcohol lacks the carboxylate group required for adenylation (activation). Therefore, it binds to the active site but cannot react, effectively "locking" the enzyme in a non-productive state.

Diagram 1: Mechanism of Bioactivity & Inhibition

Caption: Competitive inhibition mechanism where 4-Chlorophenylalaninol blocks the PheRS active site, preventing tRNA charging.



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Part 3: Independent Verification Protocols

To validate the quality and bioactivity of a specific lot of 4-Chlorophenylalaninol HCl, two independent protocols are recommended: a Chemical Purity Verification (essential for synthesis) and a Functional Bioactivity Assay (essential for biological probing).

Protocol A: Functional Bioactivity (PheRS Inhibition Assay)

Objective: Determine the IC₅₀ of 4-Chlorophenylalaninol against Phenylalanyl-tRNA Synthetase to verify its potency as a competitive inhibitor.

Reagents:

- Purified E. coli or Yeast PheRS enzyme.
- L-[¹⁴C]-Phenylalanine (Radioactive tracer).
- Total tRNA mixture.
- Test Compound: 4-Chlorophenylalaninol HCl (0.1 μM – 1 mM).
- Control: L-Phenylalaninol (Positive Control).

Workflow:

- Preparation: Dissolve 4-Chlorophenylalaninol HCl in buffer (Tris-HCl, pH 7.5, 10 mM MgCl₂).
- Incubation: Mix Enzyme (5 nM) with varying concentrations of Test Compound for 10 min at 37°C.
- Initiation: Add ATP (2 mM), tRNA (2 mg/mL), and L-[14C]-Phe (20 μM).
- Reaction: Incubate for 15 minutes.
- Termination: Quench with 10% Trichloroacetic acid (TCA) to precipitate RNA.
- Quantification: Filter precipitates onto glass fiber filters, wash with TCA, and measure radioactivity via liquid scintillation counting.
- Analysis: Plot % Activity vs. Log[Concentration] to determine IC₅₀.

Acceptance Criteria:

- The compound should exhibit dose-dependent inhibition.
- Expected IC₅₀: ~10–100 μM range (typically less potent than the natural substrate affinity but comparable to L-phenylalaninol).

Protocol B: Structural Integrity Verification (Chiral HPLC)

Objective: Confirm Enantiomeric Excess (ee%) >99%. The biological activity of peptidomimetics derived from this compound depends strictly on the L-configuration.

Methodology:

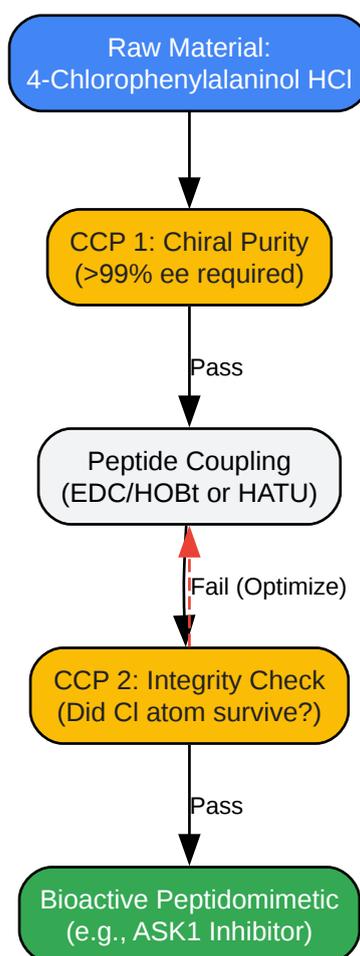
- Column: Chiralpak Crownpak CR(+) (specifically designed for amino acids/alcohols).
- Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with crown ether additives.
- Detection: UV at 210 nm or 254 nm (exploiting the chlorophenyl chromophore).
- Standard: Compare retention time against racemic DL-4-Chlorophenylalaninol.

Part 4: Synthesis Workflow Verification

For researchers using this compound as an intermediate (e.g., for ASK1 inhibitors or Antimicrobial Peptides), bioactivity is a downstream metric. The immediate verification step is ensuring the chlorine atom remains stable during peptide coupling.

Diagram 2: Verification in Drug Synthesis Pipeline

Caption: Critical control points (CCP) for verifying 4-Chlorophenylalaninol integrity during drug synthesis.



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Part 5: Safety & Handling (E-E-A-T)

- Toxicity: Chlorinated aromatic amines and alcohols can be cytotoxic. Unlike non-halogenated phenylalaninol, the 4-Cl derivative may exhibit higher lipophilicity, increasing cellular uptake.

- Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt is stable, but the free base oxidizes slowly.
- Misidentification Risk: Ensure stocks are not confused with Fenclonine (PCPA). Administration of the alcohol instead of the acid in in vivo serotonin depletion studies will result in failed experiments because the alcohol does not effectively inhibit TPH in the brain.

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